Benzyl phenyl carbonate

Description

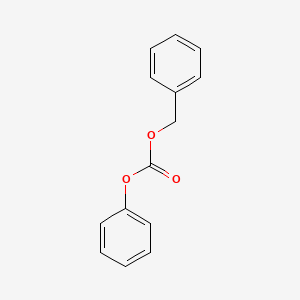

Structure

3D Structure

Properties

IUPAC Name |

benzyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGLYCMNDNOLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457991 | |

| Record name | Benzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28170-07-2 | |

| Record name | Phenyl phenylmethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28170-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, phenyl phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl Phenyl Carbonate: A Comprehensive Technical Guide

CAS Number: 28170-07-2

This technical guide provides an in-depth overview of benzyl phenyl carbonate, a versatile reagent in organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, spectral characteristics, and key applications, with a focus on its role as a protecting group.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 28170-07-2 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 120-130 °C at 0.5 mmHg[1] |

| Density | 1.156 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.5490[1] |

| Flash Point | >110 °C (>230 °F)[3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[1] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of phenyl chloroformate with benzyl alcohol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol

The following is a general procedure for the synthesis of this compound:

Materials:

-

Benzyl alcohol

-

Phenyl chloroformate

-

Pyridine

-

Dichloromethane

-

Water

-

Dilute Sulfuric Acid (2M)

-

Brine

-

Sodium Sulfate

Procedure:

-

To a 1-liter flask equipped with a condenser and an addition funnel, add benzyl alcohol (78.3 g, 500 mmol), dichloromethane (90 ml), and pyridine (50 ml).[4]

-

With stirring, add phenyl chloroformate (54.1 g, 500 mmol) dropwise to the mixture.[4]

-

Continue stirring the reaction mixture for 1 hour.[4]

-

After 1 hour, add water (125 ml) to the flask.[4]

-

Separate the organic and aqueous phases.[4]

-

Wash the organic phase twice with dilute sulfuric acid (2 M, 125 ml each). The addition of brine may be necessary in the final wash to achieve good separation.[4]

-

Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo.[4]

-

The crude product can be purified by vacuum distillation to yield a colorless liquid.[4]

Spectroscopic Characterization

A detailed analysis of the molecular structure and vibrational spectra of this compound has been conducted using experimental and theoretical methods.[5] This includes FT-IR, FT-Raman, ¹H NMR, and ¹³C NMR spectroscopy.[5]

-

¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra confirm the presence of both the benzyl and phenyl protons and carbons.[5]

-

FT-IR and FT-Raman Spectroscopy: The vibrational spectra were recorded in the regions of 400-4000 cm⁻¹ and 50-3500 cm⁻¹, respectively.[5]

Reactivity and Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as a protecting group for amines and in the preparation of other esters and carbonates.[6]

The reactivity of this compound is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This can lead to the displacement of either the benzyloxy or phenoxy group. Due to the greater stability of the phenoxide ion, the phenoxy group is the more common leaving group.

Role as a Protecting Group

The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate or related reagents like this compound, is a widely used amine protecting group in peptide synthesis and other areas of organic chemistry. It offers stability under a range of reaction conditions and can be selectively removed.

Safety and Handling

This compound is classified as a substance that may cause an allergic skin reaction and serious eye damage.[3][7]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area.[8] Wear suitable protective clothing, including gloves and eye/face protection.[8][9] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Protect from moisture and store under an inert gas.[1][8]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[8] Seek medical attention if irritation or a rash occurs.[8]

-

Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion: Rinse mouth and seek medical advice.[8]

-

-

Disposal: Dispose of contents and container in accordance with local and national regulations.[8] Entrust disposal to a licensed waste disposal company.[8]

References

- 1. This compound 97 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 28170-07-2 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Structural, vibrational, electronic and NMR spectral analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C14H12O3 | CID 11183772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to Benzyl Phenyl Carbonate

This guide provides a comprehensive overview of benzyl phenyl carbonate, a versatile reagent in organic chemistry. It covers its molecular structure, physicochemical properties, synthesis protocols, and key applications in research and industry, with a particular focus on its relevance to drug development professionals.

Molecular Structure and Properties

This compound is an organic compound characterized by a carbonate ester functional group linking a benzyl and a phenyl group.[1] Its chemical formula is C₁₄H₁₂O₃.[2][3][4][5] The molecule consists of 39 atoms, giving rise to 111 fundamental vibrational modes.[2]

The structure combines both benzyl and phenyl moieties, which makes it susceptible to nucleophilic attack at the electrophilic carbonyl carbon.[1] This reactivity is fundamental to its use in organic synthesis.[1] Typically, the phenoxy group acts as the leaving group due to the greater stability of the phenoxide ion compared to the benzyloxide ion.[1]

Molecular Identifiers and Properties:

| Property | Value |

| IUPAC Name | This compound[2][4] |

| Synonyms | Carbonic acid benzyl phenyl ester[3] |

| CAS Number | 28170-07-2[1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₂O₃[2][3][4][5] |

| Molecular Weight | 228.24 g/mol [1][2][3][4][5] |

| Appearance | Colorless to light yellow liquid[3] |

| Density | 1.156 - 1.16 g/mL[3] |

| Boiling Point | 120-130°C at 0.5 mmHg[3] |

| Refractive Index | n20/D 1.5490[3] |

| InChI Key | SNGLYCMNDNOLOF-UHFFFAOYSA-N[1][2][4] |

| SMILES | C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2[2] |

Synthesis of this compound

Several methods for the synthesis of this compound have been established. The traditional approach involves the use of phosgene or its derivatives, while greener alternatives utilizing carbon dioxide are also being explored.

Experimental Protocol: Synthesis from Phenyl Chloroformate and Benzyl Alcohol

This is a common and well-documented method for preparing this compound.[6]

Materials:

-

Benzyl alcohol

-

Phenyl chloroformate

-

Pyridine

-

Dichloromethane (DCM)

-

2M Sulfuric acid

-

Brine

-

Sodium sulfate

-

Water

Procedure:

-

In a flask equipped with a condenser and an addition funnel, a mixture of benzyl alcohol (1.0 equiv.), pyridine, and dichloromethane is prepared.[7]

-

Phenyl chloroformate (1.0 equiv.) is added dropwise to the stirred mixture.[7]

-

The reaction mixture is stirred for 1 hour.[7]

-

Water is added to the flask, and the phases are separated.[7]

-

The organic phase is washed sequentially with dilute sulfuric acid and brine.[7]

-

The separated organic phase is dried over sodium sulfate, filtered, and concentrated under vacuum to yield the crude product.[7]

-

The crude compound can be further purified by vacuum distillation to obtain a colorless liquid.[7]

Caption: Synthesis workflow for this compound.

Alternative Synthesis: Green Chemistry Approach

Research has focused on greener synthesis routes, such as the direct use of carbon dioxide (CO₂) as a non-toxic C1 source.[1] One such method involves the reaction of an alcohol, CO₂, and a benzyl halide.[1] For instance, this compound can be synthesized from phenol, benzyl bromide, and CO₂.[1]

Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in organic synthesis and the pharmaceutical industry.[2][3]

-

Protecting Group Chemistry: A primary application is in the protection of amines.[2] The benzyl group can be selectively removed under mild conditions, such as hydrogenation, which is a valuable feature in multi-step synthesis of complex pharmaceutical compounds.[2][3] Its orthogonality with other common protecting groups allows for selective manipulation of various functional groups within a molecule.[2]

-

Organic Synthesis Intermediate: It serves as a versatile building block for creating carbamate derivatives and other functionalized compounds.[2] The electrophilic nature of the carbonyl carbon makes it a useful reagent for nucleophilic substitution reactions.[1]

-

Pharmaceutical and Agrochemical Development: It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its derivatives are also explored for potential use in drug formulations.[2]

-

Polymer Science: this compound is used as an intermediate in the synthesis of polycarbonates, a class of durable and transparent polymers.[2][3]

-

Enzyme Inhibition Studies: Some research has investigated the potential of its derivatives as enzyme inhibitors, although this area requires further exploration.[2]

Caption: Applications of this compound.

Chemical Reactivity

The reactivity of this compound is centered around the electrophilic carbonyl carbon. It readily undergoes nucleophilic substitution.[1] In such reactions, the phenoxy group is the preferred leaving group.[1] Under certain conditions, like heating, it can undergo homolytic cleavage to generate reactive phenoxy and benzyl radicals.[2] Furthermore, palladium-catalyzed decarboxylative etherification can convert aryl benzyl carbonates into benzyl-protected phenols.[1]

Safety and Handling

This compound may cause skin sensitization and serious eye damage upon exposure.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as eye shields and gloves, should be followed. It should be stored in a cool, dry, and well-ventilated area.[3][8] It is intended for research purposes only and not for human or veterinary use.[1][2]

References

- 1. This compound | 28170-07-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 28170-07-2 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C14H12O3 | CID 11183772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound 97 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

Physical and chemical properties of benzyl phenyl carbonate

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Phenyl Carbonate

Introduction

This compound (CAS No. 28170-07-2) is an asymmetrical aryl alkyl carbonate ester that serves as a versatile reagent and intermediate in organic synthesis.[1][2] Its unique structure, incorporating both a benzyl and a phenyl group attached to a carbonate functional group, imparts specific reactivity that is valuable in various chemical transformations.[1] This compound is particularly noted for its role in the formation of esters and carbonates, making it relevant in the development of pharmaceuticals, agrochemicals, and high-performance polymers and coatings.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Carbonic acid benzyl phenyl ester | [2] |

| CAS Number | 28170-07-2 | [2][3] |

| Molecular Formula | C₁₄H₁₂O₃ | [2][3] |

| Molecular Weight | 228.24 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [2][4] |

| Boiling Point | 120-130 °C at 0.5 mmHg; 131 °C at 0.1 mmHg | [2][5] |

| Density | 1.156 g/mL at 25 °C; 1.16 g/mL | [2][5] |

| Refractive Index (n20/D) | 1.5490 | [2][5] |

| Flash Point | >110 °C (>230 °F) | [6][7] |

| Purity | ≥ 95-97% (GC) | [2] |

| Storage Conditions | Store at 2-8 °C under an inert gas (Nitrogen or Argon) | [2][4] |

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound:

-

¹H NMR: The proton NMR spectrum shows characteristic signals for both the benzyl and phenyl protons. Aromatic protons typically appear as complex multiplets in the range of δ 7.0-7.5 ppm.[8][9]

-

¹³C NMR: The carbon-13 NMR spectrum provides evidence for the distinct carbon environments within the molecule, including the carbonyl carbon of the carbonate group.[1][3]

-

Infrared (IR) Spectroscopy: The most prominent absorption band is observed at approximately 1754 cm⁻¹, which corresponds to the C=O stretching vibration of the carbonate group.[8] Aromatic C-H stretching vibrations are seen in the 3000-3100 cm⁻¹ region.[8]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 228, corresponding to the molecular weight of the compound.[8] Fragmentation patterns are characteristic of aromatic carbonate esters.[8]

Chemical Reactivity and Mechanisms

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon.[1] This makes it susceptible to nucleophilic attack, which can result in the displacement of either the benzyloxy or the phenoxy group.[1] Due to the higher stability of the phenoxide ion compared to the benzyloxide ion, the phenoxy group is the more common leaving group.[1]

Key chemical reactions include:

-

Nucleophilic Substitution: It acts as an effective electrophile in reactions with various nucleophiles. For instance, it can be used in the palladium-catalyzed benzylation of phenols to yield aryl benzyl ethers.[1]

-

Decomposition: Under certain conditions, such as heating, this compound can decompose, releasing carbon dioxide and other products like phenol and benzyl alcohol.[1][8] This property can be utilized in polymerization processes.[8]

-

Cleavage Reactions: In the presence of alkali carbonates or upon heating, the molecule can undergo homolytic cleavage, generating reactive phenoxy and benzyl radicals.[8]

Experimental Protocols

Synthesis of this compound

One of the most common methods for synthesizing this compound involves the reaction of phenyl chloroformate with benzyl alcohol.[1][4]

Materials:

-

Phenyl chloroformate

-

Benzyl alcohol

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Dilute sulfuric acid (2 M)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

Procedure: [10]

-

In a flask equipped with a condenser and an addition funnel, a mixture of benzyl alcohol, dichloromethane, and pyridine is prepared.

-

Phenyl chloroformate is added dropwise to the stirred mixture.

-

The reaction mixture is stirred for approximately 1 hour.

-

After the reaction is complete, water is added to the flask.

-

The organic and aqueous phases are separated.

-

The organic phase is washed sequentially with dilute sulfuric acid and brine.

-

The washed organic phase is dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure (in vacuo).

-

The resulting crude product can be further purified by vacuum distillation to yield pure this compound as a colorless liquid.[10]

Mandatory Visualizations

Below are diagrams illustrating key workflows and reaction pathways related to this compound.

Caption: Synthesis workflow for this compound.

Caption: General pathway of nucleophilic substitution.

Applications

This compound is utilized in several areas of chemical science:

-

Organic Synthesis: It serves as a reagent for creating carbamate derivatives and other functionalized organic molecules.[4][8] It is also used as a protecting group for amines in pharmaceutical synthesis.[2]

-

Material Science: The compound is an intermediate in the synthesis of polymers and resins, including polycarbonates, where it can be used to modify polymer properties.[2][8]

-

Coatings and Adhesives: It is incorporated into formulations to improve adhesion and resistance to environmental factors.[2]

Safety Information

According to GHS classifications, this compound may cause an allergic skin reaction and is noted to cause serious eye damage.[3][7] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[7][11] One safety data sheet indicates it is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, but caution is always advised when handling chemical reagents.[11]

References

- 1. This compound | 28170-07-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C14H12O3 | CID 11183772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound 97 28170-07-2 [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound 97 28170-07-2 [sigmaaldrich.com]

- 8. Buy this compound | 28170-07-2 [smolecule.com]

- 9. Structural, vibrational, electronic and NMR spectral analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzyl phenyl carbonate. Due to the unavailability of specific experimental data in readily accessible literature, this guide presents predicted spectral data based on established chemical shift principles for the distinct chemical environments within the molecule. It also includes a comprehensive, generalized experimental protocol for acquiring high-quality NMR spectra for compounds of this nature.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimations derived from typical chemical shift ranges for the functional groups present in the molecule. Actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' | 7.30 - 7.45 | m | 2H |

| H-3', H-4', H-5' | 7.30 - 7.45 | m | 3H |

| H-7' | 5.25 | s | 2H |

| H-2, H-6 | 7.15 - 7.25 | m | 2H |

| H-3, H-5 | 7.30 - 7.45 | m | 2H |

| H-4 | 7.20 - 7.30 | m | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | 135.5 |

| C-2', C-6' | 128.6 |

| C-3', C-5' | 128.4 |

| C-4' | 128.2 |

| C-7' | 70.0 |

| C=O | 153.5 |

| C-1 | 151.0 |

| C-2, C-6 | 121.0 |

| C-3, C-5 | 129.5 |

| C-4 | 126.0 |

Experimental Protocols

The following is a detailed, generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). The choice of solvent can influence chemical shifts.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a wider spectral width to cover the larger chemical shift range of carbon (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally used.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound, with annotations indicating the different proton and carbon environments relevant to NMR spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

FT-IR and Raman spectroscopy of benzyl phenyl carbonate

An In-Depth Technical Guide to the Vibrational Spectroscopy of Benzyl Phenyl Carbonate

Abstract

This technical guide provides a comprehensive analysis of this compound (BPC) using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular vibrations of BPC, offering a detailed interpretation of its spectral features. We present field-proven methodologies for sample preparation and data acquisition, explain the causality behind experimental choices, and provide a thorough assignment of characteristic vibrational modes. The complementary nature of FT-IR and Raman spectroscopy is leveraged to build a complete vibrational profile of the molecule, supported by data tables and visualizations to ensure both scientific integrity and practical usability.

Introduction: this compound - A Versatile Reagent

This compound (CAS No: 28170-07-2, Molecular Formula: C₁₄H₁₂O₃) is an asymmetric organic carbonate that serves as a valuable reagent in organic synthesis.[1][2][3][4][5][6] Its unique structure, featuring a benzyl group and a phenyl group attached to a central carbonate moiety, makes it an effective electrophile and a versatile building block for creating pharmaceuticals, polymers, and high-performance coatings.[1][3] Understanding the molecular structure and purity of BPC is critical for its application, and vibrational spectroscopy provides a rapid, non-destructive, and highly informative method for its characterization.

Chemical Structure

The structure of this compound is fundamental to its reactivity and its spectroscopic signature. The key functional groups include the central carbonate group (O-(C=O)-O), two aromatic phenyl rings, and a methylene bridge (-CH₂-).

Caption: Molecular structure of this compound (C₁₄H₁₂O₃).

Principles of FT-IR and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

-

FT-IR Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's functional groups. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.

-

Raman Spectroscopy measures the inelastic scattering of monochromatic light (from a laser). When photons interact with a molecule, they can be scattered with a shift in energy. This shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman-active, it must cause a change in the molecule's polarizability.[7]

The complementary nature of these techniques is invaluable; symmetric vibrations are often strong in Raman spectra and weak in IR, while asymmetric vibrations are typically strong in IR.[7]

Experimental Methodology: A Validated Approach

The quality of spectroscopic data is fundamentally dependent on the integrity of the experimental protocol. The following sections detail validated methods for the analysis of this compound, which is a colorless to light yellow liquid at room temperature.[3][5]

General Spectroscopic Workflow

The process from sample handling to final data interpretation follows a structured path to ensure reproducibility and accuracy.

Caption: General workflow for the vibrational analysis of liquid samples.

FT-IR Spectroscopy Protocol

Rationale: For a liquid sample like BPC, Attenuated Total Reflectance (ATR) is the preferred method. It requires minimal sample preparation, offers excellent sample-to-sample reproducibility, and is easy to clean, preventing cross-contamination.[8][9]

Step-by-Step Protocol (ATR-FT-IR):

-

Instrument Preparation: Power on the FT-IR spectrometer and allow the source and detector to stabilize as per the manufacturer's guidelines.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that accounts for atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the spectrum using typical parameters:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

Post-Analysis Cleaning: Clean the sample from the ATR crystal using the same procedure as in Step 2.

Raman Spectroscopy Protocol

Rationale: Raman spectroscopy is highly advantageous for liquid analysis as high-quality spectra can be obtained directly through glass vials or bottles, minimizing sample handling and exposure.[7] This is particularly useful for screening and high-throughput applications.

Step-by-Step Protocol:

-

Instrument Preparation: Power on the Raman spectrometer and ensure the laser is stable. Select the appropriate excitation laser. A 785 nm laser is often a good choice to minimize potential fluorescence from aromatic compounds.

-

Sample Preparation: Place the this compound sample into a clean glass vial or a borosilicate NMR tube.

-

Sample Focusing: Place the vial in the sample holder and use the microscope objective to focus the laser spot into the bulk of the liquid, away from the glass-liquid interface, to minimize signal from the container.

-

Data Acquisition: Collect the spectrum using representative parameters:

-

Excitation Wavelength: 785 nm

-

Spectral Range: 3500 – 100 cm⁻¹

-

Laser Power: 50-100 mW (use the lowest power necessary to get a good signal to avoid sample heating or degradation).

-

Acquisition Time: 10-30 seconds.

-

-

Data Processing: Process the collected spectrum to remove any cosmic ray artifacts and perform a baseline correction if necessary.

Spectral Analysis and Interpretation

The vibrational spectrum of this compound is rich with information, containing distinct signatures from its carbonate, benzyl, and phenyl functional groups. A combined FT-IR and Raman analysis provides a more complete assignment of these vibrational modes.[10]

Key Vibrational Modes

The molecule has 39 atoms, resulting in 111 (3N-6) fundamental vibrational modes.[2] The most characteristic and analytically useful bands are discussed below.

Caption: Logical relationship of key vibrational modes in BPC.

Data Summary: FT-IR and Raman Peak Assignments

The following table summarizes the principal vibrational bands observed for this compound and their assignments. Frequencies for organic carbonates typically appear in the 1750-1760 cm⁻¹ range.[2] Aromatic C=C stretching modes are expected near 1600, 1580, 1490, and 1440 cm⁻¹.[2]

| Wavenumber (cm⁻¹) | FT-IR Intensity | Raman Intensity | Vibrational Mode Assignment |

| ~3070 - 3030 | Medium-Weak | Medium | Aromatic C-H Stretching (ν C-H) |

| ~2960 - 2850 | Weak | Medium | Aliphatic C-H Stretching of -CH₂- (ν C-H)[11] |

| ~1754 | Very Strong | Medium | Carbonate C=O Stretching (ν C=O) [2] |

| ~1600, ~1490 | Strong | Very Strong | Aromatic C=C Ring Stretching (ν C=C)[2] |

| ~1455 | Medium | Medium | CH₂ Scissoring (δ CH₂)[11] |

| ~1215 | Very Strong | Medium | Asymmetric C-O-C Stretching (νₐₛ C-O-C) |

| ~1010 | Medium | Strong | Symmetric Aromatic Ring Breathing |

| ~995 | Medium | Weak | Symmetric O-C-O Stretching (νₛ O-C-O) |

| ~750, ~690 | Strong | Medium | Aromatic C-H Out-of-Plane Bending (γ C-H) |

Note: Intensities are qualitative (Very Strong, Strong, Medium, Weak). Exact peak positions may vary slightly based on instrumentation and sample phase.

Detailed Spectral Interpretation

-

High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by C-H stretching vibrations. The bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic rings.[2] The weaker bands appearing just below 3000 cm⁻¹ are assigned to the asymmetric and symmetric stretches of the methylene (-CH₂-) group in the benzyl moiety.[11]

-

Carbonyl Region (~1754 cm⁻¹): The most intense and diagnostic peak in the FT-IR spectrum is the C=O stretch of the carbonate group at approximately 1754 cm⁻¹.[2] This frequency is higher than that of a typical ester or ketone carbonyl due to the electron-withdrawing effect of the second oxygen atom attached to the carbonyl carbon, which strengthens and stiffens the C=O bond.[2] This peak is also present in the Raman spectrum, though typically with less relative intensity.

-

Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information.

-

Aromatic C=C Stretching: Sharp bands around 1600 cm⁻¹ and 1490 cm⁻¹ are due to the stretching vibrations within the phenyl rings.[2] These are often very strong in the Raman spectrum due to the high polarizability of the aromatic system.

-

C-O Stretching: The strong, broad absorption band around 1215 cm⁻¹ in the FT-IR spectrum is characteristic of the asymmetric C-O-C stretching of the carbonate ester group. This is a highly reliable indicator for esters and carbonates.[12]

-

Out-of-Plane Bending: The strong bands in the 750-690 cm⁻¹ region are due to C-H out-of-plane bending modes of the monosubstituted phenyl rings, which are highly characteristic of this substitution pattern.

-

Conclusion

FT-IR and Raman spectroscopy are powerful, complementary techniques for the structural elucidation and quality control of this compound. The FT-IR spectrum is dominated by the intense C=O stretching vibration at ~1754 cm⁻¹ and the asymmetric C-O-C stretch at ~1215 cm⁻¹. The Raman spectrum provides clear signatures for the aromatic ring systems, particularly the C=C stretching and ring breathing modes. By employing the validated experimental protocols and spectral interpretations outlined in this guide, researchers can confidently characterize this compound, ensuring its identity and purity for applications in research and development.

References

- 1. This compound | 28170-07-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 28170-07-2 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 28170-07-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound 97 28170-07-2 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Raman and FTIR Micro Spectroscopy - Research of powder and other dispersed materials - Novazii Analytics GmbH [novazii.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Structural, vibrational, electronic and NMR spectral analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

In-Depth Technical Guide: UV-Vis Electronic Properties of Benzyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) electronic properties of benzyl phenyl carbonate. It is designed to be a valuable resource for researchers and professionals involved in fields such as organic synthesis, materials science, and pharmaceutical development, where a thorough understanding of the spectroscopic characteristics of this compound is essential. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes important concepts and workflows.

Core Electronic Properties and Transitions

This compound (C₁₄H₁₂O₃) is an aromatic carbonate ester that exhibits characteristic electronic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are primarily attributed to electronic transitions within the constituent aromatic rings (benzyl and phenyl groups) and the carbonate functional group.

The primary electronic transitions observed in this compound are:

-

π→π Transitions:* These transitions originate from the delocalized π-electron systems of the two benzene rings. They are typically characterized by high molar absorptivity and are responsible for the most intense absorption bands in the UV spectrum. For this compound, these transitions are generally observed in the 250-280 nm region. The presence of two aromatic moieties can lead to overlapping absorption bands.

-

n→π Transitions:* These transitions involve the non-bonding electrons (n) of the oxygen atoms in the carbonate group and the antibonding π* orbital of the carbonyl (C=O) group. Compared to π→π* transitions, n→π* transitions are generally weaker in intensity and occur at longer wavelengths, typically in the 280-320 nm range.

Quantitative Spectroscopic Data

The UV-Vis absorption characteristics of this compound have been investigated through both experimental measurements and theoretical calculations. The following tables summarize the key quantitative data obtained from a combined experimental and computational study by Mariappan and Sundaraganesan (2013).

Table 1: Experimental UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Ethanol | 268 |

| Chloroform | 269 |

Table 2: Theoretical (TD-DFT) Electronic Transition Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution(s) | Transition Type |

| 259.54 | 0.0039 | HOMO-1 -> LUMO (98%) | π→π |

| 252.01 | 0.0210 | HOMO -> LUMO+1 (97%) | π→π |

Note: HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.

Experimental and Computational Protocols

A detailed understanding of the methodologies used to obtain the UV-Vis electronic properties of this compound is crucial for the replication and extension of these findings.

Experimental Protocol: UV-Vis Spectrophotometry

The experimental UV-Vis absorption spectra of this compound are typically recorded using a double-beam UV-Vis spectrophotometer.

Materials and Equipment:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., ethanol, chloroform)

-

UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda 35)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a specific volume of the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M).

-

-

Instrument Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline spectrum.

-

Rinse a second quartz cuvette with the sample solution before filling it.

-

Place the sample cuvette in the sample holder.

-

Initiate the scan to record the absorption spectrum of the this compound solution.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT)

Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic spectra of molecules like this compound.

Software and Methods:

-

Quantum Chemistry Software Package: Gaussian 09 or similar.

-

Density Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-31G(d,p) or a more extensive basis set for higher accuracy.

Procedure:

-

Geometry Optimization:

-

The molecular structure of this compound is first optimized in the ground state using DFT at the chosen level of theory (e.g., B3LYP/6-31G(d,p)). This step is crucial to find the most stable conformation of the molecule.

-

-

TD-DFT Calculation:

-

Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, oscillator strengths, and corresponding electronic transitions.

-

The calculation is typically performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the solvent.

-

-

Analysis of Results:

-

The output of the TD-DFT calculation provides a list of electronic transitions with their corresponding wavelengths (λ), oscillator strengths (f), and the molecular orbitals involved in each transition.

-

The oscillator strength is a measure of the intensity of the transition.

-

Analysis of the contributing molecular orbitals (e.g., HOMO, LUMO) helps in assigning the character of the electronic transitions (e.g., π→π, n→π).

-

Interpretation of Electronic Transitions and Molecular Orbitals

The electronic transitions in this compound can be understood by examining the molecular orbitals involved.

-

The Highest Occupied Molecular Orbital (HOMO) and HOMO-1 are primarily localized on the π-systems of the phenyl and benzyl rings.

-

The Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 are also predominantly of π* character and are delocalized over the aromatic rings and the carbonyl group.

The major electronic transitions observed in the UV-Vis spectrum correspond to the promotion of an electron from these occupied π orbitals to the unoccupied π* orbitals. The n→π* transition, which is weaker, involves the promotion of a non-bonding electron from an oxygen atom of the carbonate group to the π* orbital of the carbonyl group.

Conclusion

The UV-Vis electronic properties of this compound are well-characterized by strong π→π* transitions in the 250-280 nm range and weaker n→π* transitions at longer wavelengths. A combination of experimental UV-Vis spectrophotometry and theoretical TD-DFT calculations provides a comprehensive understanding of these electronic characteristics. This technical guide serves as a foundational resource for scientists and researchers, offering both the essential data and the detailed methodologies required for further investigation and application of this compound in various scientific and industrial domains.

An In-depth Technical Guide to Benzyl Phenyl Carbonate

This technical guide provides a comprehensive overview of benzyl phenyl carbonate, a versatile reagent in organic chemistry.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Synonyms

The standard and systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[2][3] It is also known by several other names in the literature and commercial products.

-

Carbonic acid benzyl phenyl ester

-

Phenyl benzyl carbonate

-

Carbonic acid, phenyl phenylmethyl ester

-

Benzylphenylcarbonate

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][7] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 28170-07-2[1][2][3][8] |

| Molecular Formula | C₁₄H₁₂O₃[1][2][3] |

| Molecular Weight | 228.24 g/mol [1][2][3][8] |

| Density | 1.156 g/mL at 25 °C (lit.) |

| Boiling Point | 120-130 °C at 0.5 mmHg (lit.)[1] |

| Refractive Index | n20/D 1.5490 (lit.)[1] |

| Flash Point | >110 °C (>230 °F) |

| Purity | ≥ 97% (GC)[1] |

| Appearance | Colorless to light yellow liquid[1] |

| InChI Key | SNGLYCMNDNOLOF-UHFFFAOYSA-N[2][8] |

| SMILES | C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2[2] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of method may depend on factors such as the availability of starting materials, desired purity, and scalability.

Protocol 1: From Phenyl Chloroformate and Benzyl Alcohol

This is a common laboratory-scale synthesis.[9][10]

-

Reaction: Phenyl chloroformate is reacted with benzyl alcohol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[9][10]

-

Procedure:

-

To a stirred mixture of benzyl alcohol (1.0 equivalent) and pyridine (1.0 equivalent) in a suitable solvent like dichloromethane, add phenyl chloroformate (1.0 equivalent) dropwise at a controlled temperature.

-

The reaction mixture is typically stirred for several hours at room temperature.

-

Upon completion, the reaction is quenched with water.

-

The organic layer is separated, washed with dilute acid (e.g., 2M H₂SO₄) and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[9]

-

The crude product can be purified by vacuum distillation to yield pure this compound.[9]

-

Protocol 2: Transesterification

This method involves the reaction of benzyl alcohol with a different carbonate ester.

-

Reaction: Benzyl alcohol can be reacted with phosgene or other carbonic acid derivatives to yield this compound through a transesterification process.[2]

Protocol 3: Green Synthesis from CO₂

A more environmentally friendly approach utilizes carbon dioxide as a C1 source.[8]

-

Reaction: This method involves the reaction of phenol, benzyl bromide, and CO₂.[8]

-

Procedure: In a typical reaction, an ionic liquid (as a catalyst), benzyl bromide, and an alcohol are placed in a stainless-steel autoclave. CO₂ is then charged into the reactor, and the mixture is stirred at a specific temperature and pressure for a set time. After the reaction, the excess CO₂ is vented.[9]

Caption: Synthesis of this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[8] The phenoxy group is a better leaving group than the benzyloxy group due to the greater stability of the phenoxide ion.[8] This characteristic is fundamental to its application in organic synthesis as a versatile building block and an effective electrophile.[8]

Nucleophilic Substitution:

A general mechanism involves a nucleophile attacking the carbonyl group, which can lead to the displacement of the phenoxy group.[8] This reactivity is exploited in various chemical transformations. For instance, in the presence of a suitable catalyst, the nucleophilic substitution of this compound with phenols can yield aryl benzyl ethers.[8]

Caption: General Nucleophilic Substitution Mechanism.

Applications in Research and Drug Development

This compound is a valuable reagent with diverse applications in several fields, including pharmaceuticals, polymer science, and organic synthesis.

-

Protecting Group: It is used as a protecting group in organic synthesis, particularly for amines.[1][2] The benzyl group can be selectively removed under mild conditions, such as hydrogenation, which is advantageous in multi-step syntheses of complex molecules.[2]

-

Pharmaceutical Synthesis: Its derivatives are explored for use in drug formulations and as intermediates in the synthesis of pharmaceuticals.[1][2] It plays a role in the synthesis of carbamate-protected polyamines, which are important in various biological processes.[2]

-

Polymer Chemistry: The compound serves as an intermediate in the synthesis of polycarbonate materials, which are valued for their durability and transparency.[1]

-

Organic Synthesis: It acts as a versatile reagent for creating carbamate derivatives and other functionalized compounds.[2]

-

Other Applications: It is also used in the formulation of coatings and adhesives to enhance their performance and in the flavor and fragrance industry as a fixative.[1]

Safety and Handling

According to GHS classifications, this compound may cause an allergic skin reaction and is reported to cause serious eye damage.[3]

-

Hazard Codes: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[3]

-

Precautionary Statements: P261, P272, P280, P302+P352, P305+P354+P338, P317, P321, P333+P317, P362+P364, P501.[3]

-

Personal Protective Equipment (PPE): It is recommended to use eyeshields, faceshields, and gloves when handling this chemical.

-

Storage: Store in a dry, cool, and well-ventilated place.[11]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 28170-07-2 [smolecule.com]

- 3. This compound | C14H12O3 | CID 11183772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 28170-07-2(this compound) | Kuujia.com [kuujia.com]

- 5. This compound - CAS:28170-07-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemwhat.com [chemwhat.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound | 28170-07-2 | Benchchem [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. This compound 97 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. SDS of this compound, Safety Data Sheets, CAS 28170-07-2 - chemBlink [chemblink.com]

The Fundamental Reactivity Profile of Benzyl Phenyl Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl carbonate is a versatile organic compound that serves as a valuable intermediate and reagent in a wide array of chemical transformations. Its unique structural architecture, featuring a central carbonate moiety flanked by a benzyl and a phenyl group, imparts a distinct reactivity profile that is leveraged in organic synthesis, polymer chemistry, and drug development. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, stability, and characteristic reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a practical resource for researchers and professionals in the field.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon within the carbonate linkage. This electrophilicity renders the molecule susceptible to nucleophilic attack, which can proceed via two main pathways: nucleophilic acyl substitution at the carbonyl carbon or nucleophilic substitution at the benzylic carbon. The greater stability of the phenoxide ion compared to the benzyloxide ion makes the phenoxy group the more favorable leaving group in nucleophilic acyl substitution reactions.[1]

The presence of the benzyl group also significantly influences the molecule's reactivity. For instance, in hydrolysis reactions, the benzyl group has been shown to accelerate the rate of reaction by a factor of 16 compared to an isobutyl phenyl carbonate. This rate enhancement is attributed to the stabilization of the transition state through cation-π interactions.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, purity requirements, and safety considerations.

Phosgene-Based Synthesis

A traditional and well-established method involves the reaction of phenyl chloroformate with benzyl alcohol.[1] Phenyl chloroformate itself is typically prepared from the reaction of phenol with the highly toxic and corrosive gas, phosgene.[1]

Experimental Protocol: Synthesis via Phenyl Chloroformate [2]

-

Reaction Setup: In a 500 mL three-necked flask equipped with a condenser, mechanical stirrer, and an addition funnel, combine benzyl alcohol (108.0 g, 1.0 mol), pyridine (100 mL), and dichloromethane (175 mL).

-

Addition of Phenyl Chloroformate: Over a period of 1 hour, add phenyl chloroformate (156.0 g, 1.0 mol) dropwise to the stirred mixture.

-

Reaction: Stir the reaction mixture for an additional 3 hours.

-

Work-up: Add water (250 mL) to the reaction mixture. Separate the organic phase and wash it twice with 2 M aqueous sulfuric acid (2 x 250 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Non-Phosgene Routes

In light of the hazards associated with phosgene, alternative, "greener" synthetic methods have been developed. One prominent non-phosgene route is the transesterification of diphenyl carbonate with benzyl alcohol.[1] This reaction is typically catalyzed by a variety of systems, including those used for the synthesis of diphenyl carbonate from dimethyl carbonate and phenol.[1]

Logical Workflow for Non-Phosgene Synthesis

Caption: Non-phosgene synthesis of this compound.

Key Reactions and Reactivity Profile

Hydrolysis

The hydrolysis of this compound to benzyl alcohol, phenol, and carbon dioxide is a fundamental reaction that provides insight into its stability. The rate of hydrolysis is significantly influenced by pH and the presence of substituents on the aromatic rings.

As previously mentioned, the benzyl group accelerates the hydrolysis rate due to cation-π stabilization of the transition state.[1] Electron-donating substituents on the benzyl ring further enhance this effect and increase the hydrolysis rate, while electron-withdrawing groups have the opposite effect.[1] Conversely, electron-withdrawing groups on the phenyl ring are expected to increase the hydrolysis rate by stabilizing the phenoxide leaving group.[1]

Table 1: Qualitative Relative Hydrolysis Rates of Substituted Benzyl Phenyl Carbonates

| Carbonate Derivative | Substituent on Benzyl Ring | Expected Relative Rate Constant (k/k₀) |

| This compound | H (Reference) | 1.00 |

| 4-Methoxythis compound | 4-OCH₃ (Electron-donating) | > 1.00 |

| 4-Nitrothis compound | 4-NO₂ (Electron-withdrawing) | < 1.00 |

Note: This table is based on established principles of electronic effects on reaction rates.[1] Precise numerical values require specific kinetic studies.

Experimental Protocol: Kinetic Analysis of Hydrolysis

A detailed kinetic study of the hydrolysis of this compound can be performed using UV-Vis spectrophotometry or HPLC to monitor the disappearance of the starting material or the appearance of the products over time.

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare a series of aqueous buffer solutions with varying pH values.

-

Kinetic Runs: In a thermostatted cuvette or reaction vessel, initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer solution.

-

Data Acquisition: Monitor the change in absorbance at a wavelength where this compound or one of the products has a strong and distinct absorption, or withdraw aliquots at specific time intervals and analyze by HPLC.

-

Data Analysis: Determine the pseudo-first-order rate constant (k_obs) at each pH by fitting the concentration-time data to a first-order rate equation. A plot of log(k_obs) versus pH will generate a pH-rate profile, which can be used to determine the specific rate constants for acid-catalyzed, base-catalyzed, and neutral hydrolysis.

Transesterification

Transesterification is a key reaction of this compound, allowing for the exchange of the benzyloxy or phenoxy group with another alcohol. This reaction is central to its application in the synthesis of other carbonates and in polymerization processes. The reaction is typically catalyzed by either an acid or a base and proceeds through a tetrahedral intermediate.[1]

General Mechanism of Base-Catalyzed Transesterification

Caption: Base-catalyzed transesterification mechanism.

Reactions with Nucleophiles

The electrophilic carbonyl carbon of this compound readily reacts with a variety of nucleophiles. Of particular importance are its reactions with amines, which are fundamental to its use as a protecting group in peptide synthesis.

When reacted with a primary or secondary amine, this compound acts as a carboxybenzylating agent, introducing the benzyloxycarbonyl (Cbz or Z) protecting group.[1] This reaction is highly efficient and selective for primary amines over secondary amines.[2]

Experimental Protocol: N-Cbz Protection of a Primary Amine [2]

-

Reaction Setup: Dissolve the polyamine (0.05 mol) in dichloromethane (100 mL).

-

Reagent Addition: Add this compound (1.1 equivalents per primary amino group).

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Work-up: Pour the reaction mixture into a phosphate buffer (2 L; 0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄).

-

Isolation: Extract the product, dry the organic phase, and concentrate to obtain the Cbz-protected amine.

Palladium-Catalyzed Reactions

This compound can participate in palladium-catalyzed reactions, most notably decarboxylative etherification. This reaction provides a pathway to form aryl benzyl ethers from aryl benzyl carbonates, proceeding through the elimination of carbon dioxide.[1] The catalytic cycle typically involves a palladium(0) species.[1]

Proposed Catalytic Cycle for Decarboxylative Etherification

Caption: Palladium-catalyzed decarboxylative etherification.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it an indispensable tool in modern organic synthesis. Its susceptibility to nucleophilic attack at the carbonyl carbon, coupled with the unique electronic influence of the benzyl group, allows for a range of predictable and controllable transformations. From its role in the formation of other carbonates via transesterification to its widespread use as a Cbz-protecting group for amines, this compound continues to be a reagent of significant interest to researchers, scientists, and drug development professionals. A thorough understanding of its fundamental reactivity, as outlined in this guide, is crucial for its effective application in the design and execution of complex synthetic strategies.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in Benzyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl phenyl carbonate is a versatile reagent in organic synthesis, valued for its role as a benzylating agent and a protecting group. Central to its reactivity is the electrophilic nature of its carbonyl carbon. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical concepts. Understanding the electronic and structural nuances of this compound is paramount for its effective application in the synthesis of complex molecules and in the development of novel therapeutic agents.

Introduction

Organic carbonates are a class of compounds characterized by a carbonyl group bonded to two alkoxy or aryloxy groups. This compound, an asymmetrical carbonate, possesses a unique reactivity profile due to the distinct electronic contributions of the benzyl and phenyl moieties. The primary site of electrophilic reactivity in this compound is the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This guide delves into the fundamental principles that determine the electrophilicity of this key functional group, providing a detailed resource for researchers in organic chemistry and drug development.

Factors Influencing Carbonyl Carbon Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is a result of several electronic and structural factors. These include inductive effects, resonance stabilization, and the nature of the leaving group.

2.1. Inductive and Resonance Effects

The oxygen atoms of the carbonate group are more electronegative than the carbonyl carbon, leading to a significant polarization of the C=O bond and a partial positive charge on the carbon atom. This inherent polarity is further modulated by the attached benzyl and phenyl groups.

-

Phenoxy Group: The phenyl ring of the phenoxy group can participate in resonance with one of the lone pairs of the adjacent oxygen atom. This delocalization of electrons into the aromatic ring has a slight electron-donating effect through resonance, which can marginally decrease the electrophilicity of the carbonyl carbon. However, the electronegativity of the sp² hybridized carbons of the phenyl ring also exerts an electron-withdrawing inductive effect.

-

Benzyloxy Group: The benzyl group, with its sp³ hybridized benzylic carbon, is generally considered to be electron-donating through induction. The phenyl ring in the benzyl group is not directly conjugated with the carbonate functionality and thus its resonance effects on the carbonyl carbon are minimal.

The interplay of these effects results in a highly reactive electrophilic center at the carbonyl carbon.

Caption: Electronic factors influencing the electrophilicity of the carbonyl carbon in this compound.

2.2. Leaving Group Ability

Nucleophilic attack on the carbonyl carbon of this compound typically results in the displacement of one of the two alkoxy/aryloxy groups. The phenoxy group is generally the better leaving group compared to the benzyloxy group. This is attributed to the greater stability of the resulting phenoxide anion, where the negative charge is delocalized over the aromatic ring through resonance.

Quantitative Analysis of Electrophilicity

The electrophilicity of the carbonyl carbon can be assessed through various quantitative measures, including spectroscopic data and reaction kinetics.

3.1. Spectroscopic Data

Spectroscopic techniques provide insight into the electronic environment of the carbonyl carbon.

| Spectroscopic Parameter | Value | Interpretation | Reference |

| ¹³C NMR Chemical Shift (Carbonyl Carbon) | δ 158.80 ppm | The downfield chemical shift is characteristic of an electron-deficient carbonyl carbon, indicating its electrophilic nature. | [1] |

| IR Stretching Frequency (C=O) | ~1754 cm⁻¹ | The high stretching frequency is indicative of a strong, polarized C=O bond, which is typical for carbonate esters and reflects the electrophilicity of the carbonyl carbon. | [1] |

3.2. Computational Data

Computational studies, such as those employing Density Functional Theory (DFT), can provide quantitative values for the partial atomic charges within the molecule.

| Atomic Center | Natural Atomic Charge (e) | Interpretation | Reference |

| Carbonyl Carbon (C=O) | +0.5 to +0.8 | The significant positive charge confirms the high electrophilicity of the carbonyl carbon. | [1] |

| Carbonyl Oxygen (C=O) | -0.5 to -0.7 | The substantial negative charge on the carbonyl oxygen highlights the pronounced polarity of the C=O bond. | [1] |

3.3. Kinetic Data

| Reaction | Relative Rate | Observation | Reference |

| Hydrolysis | This compound hydrolyzes 16-fold faster than isobutyl phenyl carbonate. | The presence of the benzyl group enhances the reactivity of the carbonate towards hydrolysis. | [2] |

| Aminolysis with Morpholine (in MeCN) | The reaction of benzyl 2-pyridyl carbonate is ~353 times faster than that of phenyl 2-pyridyl carbonate. | Substitution of a phenyl group with a benzyl group significantly increases the rate of aminolysis, highlighting the activating effect of the benzyl group. | [3] |

Experimental Protocols

The following section outlines a general experimental protocol for determining the electrophilicity of this compound through kinetic analysis of its reaction with a nucleophile, such as an amine, using UV-Vis spectroscopy.

4.1. General Kinetic Measurement by UV-Vis Spectroscopy

This protocol is designed to be adaptable for various nucleophiles that result in a chromophoric product or the consumption of a chromophoric starting material.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of this compound with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., morpholine, piperidine)

-

Anhydrous solvent (e.g., acetonitrile, dioxane)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 10 mM).

-

Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM). A significant excess of the nucleophile is required to ensure pseudo-first-order kinetics.

-

-

Determination of Analytical Wavelength (λ_max):

-

Record the UV-Vis spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λ_max). If the product does not have a suitable absorbance, the disappearance of a reactant can be monitored.

-

-

Kinetic Run:

-

Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

-

Pipette a known volume of the nucleophile stock solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

-

Initiate the reaction by rapidly adding a small, known volume of the this compound stock solution to the cuvette.

-

Immediately start recording the absorbance at λ_max as a function of time.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A_t - A_∞)) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

-

The slope of the linear portion of this plot will be equal to -k_obs.

-

Repeat the experiment with different concentrations of the nucleophile.

-

Plot k_obs versus the concentration of the nucleophile. The slope of this plot will give the second-order rate constant (k_2), which is a quantitative measure of the electrophilicity of the carbonyl carbon towards that specific nucleophile.

-

Caption: Experimental workflow for the kinetic analysis of this compound reactivity.

Reaction Pathways and Mechanisms

The reaction of this compound with a nucleophile generally proceeds through a nucleophilic acyl substitution mechanism.

Caption: General mechanism for nucleophilic acyl substitution on this compound.

The initial step involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the phenoxide ion is expelled as the leaving group, and the carbonyl double bond is reformed, yielding the final acylated product.

Conclusion

The electrophilicity of the carbonyl carbon is a defining characteristic of this compound's reactivity. This property is governed by a combination of inductive and resonance effects, and the stability of the phenoxide leaving group. Quantitative analysis through spectroscopic methods, computational chemistry, and kinetic studies provides a detailed understanding of this electrophilicity. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this compound's reactivity with various nucleophiles. A thorough grasp of these principles is essential for leveraging the full potential of this versatile reagent in synthetic chemistry and for the design of new chemical entities in drug discovery.

References

- 1. This compound | 28170-07-2 | Benchchem [benchchem.com]

- 2. Kinetic Study on Aminolysis of Phenyl 2-Pyridyl Carbonate in Acetonitrile: Effect of Intramolecular H-bonding Interaction on Reactivity and Reaction Mechanism -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 3. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Examination of Benzyl Phenyl Carbonate's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of benzyl phenyl carbonate (BPC), a compound of interest in organic synthesis and materials science. The document synthesizes theoretical and experimental data to offer a comprehensive understanding of BPC's conformational properties, vibrational characteristics, and electronic behavior. The core of this guide is a detailed examination of the molecule's geometry, optimized through computational chemistry, and corroborated by spectroscopic analysis.

Core Molecular Structure and Theoretical Framework

The molecular structure of this compound (C₁₄H₁₂O₃) has been elucidated through a combination of theoretical calculations and experimental spectroscopy.[1] The foundational theoretical approach for understanding its three-dimensional arrangement and electronic properties is Density Functional Theory (DFT).

Computational Methodology

The primary computational method employed in the cited research for the structural analysis of this compound is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-31G(d,p) basis set.[1] This level of theory is widely recognized for its balance of computational efficiency and accuracy in predicting the geometries of organic molecules.

The workflow for the theoretical analysis of this compound's molecular structure can be summarized as follows:

Quantitative Molecular Geometry

The geometry of this compound was optimized using the DFT/B3LYP/6-31G(d,p) method to determine the most stable conformation. The following tables present the key bond lengths and bond angles for the optimized structure.

Bond Lengths

The calculated bond lengths provide insight into the bonding characteristics within the molecule.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.20 |

| (C=O)-O | 1.35 | |

| Ph-O | 1.40 | |

| O-CH₂ | 1.45 | |

| CH₂-Ph | 1.51 | |

| Table 1: Selected optimized bond lengths of this compound calculated at the DFT/B3LYP/6-31G(d,p) level of theory.[2] |

Bond Angles

The bond angles are crucial for defining the three-dimensional shape of the molecule.

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | O-C-O | 109.2 |

| C-O-C | 115.7 | |

| Table 2: Selected optimized bond angles of this compound calculated at the DFT/B3LYP/6-31G(d,p) level of theory.[2] |

Experimental Protocols for Structural Characterization

A multi-spectroscopic approach is employed to experimentally validate the theoretical findings and provide a comprehensive understanding of the molecular structure of this compound. The following sections detail the methodologies for the key experimental techniques cited in the literature.[1]

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present in this compound.

Methodology:

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range. A small amount of the neat liquid sample is placed between two KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is obtained by averaging multiple scans to improve the signal-to-noise ratio.

-